2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

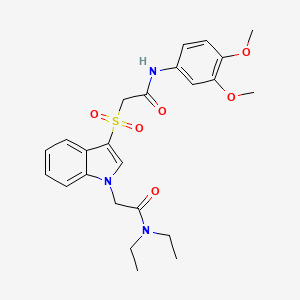

The compound 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex molecule featuring a 1H-indole core modified with a sulfonyl-linked 3,4-dimethoxyphenylamino group and a terminal N,N-diethylacetamide moiety. Its design leverages sulfonyl groups for enhanced stability and electron-withdrawing effects, while the diethylacetamide may improve bioavailability through increased lipophilicity .

Properties

IUPAC Name |

2-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-19(18)27)34(30,31)16-23(28)25-17-11-12-20(32-3)21(13-17)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXJJKBUFNDBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a diethylacetamide side chain. Its molecular formula is .

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : The presence of the 3,4-dimethoxyphenyl group is associated with antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Anticancer Potential : Preliminary investigations show that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study demonstrated that the compound significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells. The mechanism involved the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage. Histological analysis revealed a decrease in inflammatory cell infiltration compared to control groups.

- Anticancer Potential : In vitro studies on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent:

- β-cell Protective Activity : A study published in Nature indicated that derivatives similar to this compound could protect pancreatic β-cells from apoptosis induced by endoplasmic reticulum (ER) stress. The mechanism was linked to enhanced insulin secretion and improved glucose tolerance in diabetic models .

- Novel Scaffold Development : The compound's structure has been explored for developing new scaffolds for drug design targeting various diseases, including diabetes and cancer .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, the indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonamide group may enhance the compound's interaction with specific biological targets involved in cancer progression.

Anti-inflammatory Effects

Compounds containing sulfonamide groups have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide could be explored for its potential in treating inflammatory diseases.

Antimicrobial Activity

The structural components of this compound indicate potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. |

| Anti-inflammatory | Potential use in treating conditions such as arthritis and inflammatory bowel disease. |

| Antimicrobial | May serve as a lead compound for developing new antibiotics against resistant bacterial strains. |

Case Study 1: Anticancer Activity

A study conducted on related indole derivatives demonstrated their efficacy in inhibiting breast cancer cell lines. The results suggested that modifications to the indole structure could enhance potency against specific cancer types.

Case Study 2: Anti-inflammatory Properties

Research involving sulfonamide derivatives highlighted their role in reducing inflammation markers in animal models of arthritis. The study emphasized the need for further exploration of their mechanism of action and long-term effects.

Case Study 3: Antimicrobial Efficacy

Investigations into thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The findings indicate that similar modifications to the structure of this compound could yield potent antimicrobial agents.

Comparison with Similar Compounds

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide ()

- Key Differences : Lacks the sulfonyl bridge and diethylacetamide group. Instead, it has a 2-oxoacetamide directly linked to the indole.

- The 2-oxoacetamide may engage in stronger hydrogen bonding compared to the diethylacetamide’s steric bulk .

(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Key Differences : Features a fluorinated biphenyl propanamide instead of the diethylacetamide and lacks sulfonyl or dimethoxyphenyl groups.

- However, the reduced lipophilicity from the absence of diethyl groups may limit membrane permeability .

Sulfonyl/Sulfanyl-Containing Analogues

(a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide ()

- Key Differences: Incorporates a 4-chlorobenzoyl and trifluoromethylsulfonyl group instead of the dimethoxyphenylamino-sulfonyl and diethylacetamide.

- The chloro substituent may confer higher reactivity compared to methoxy groups .

(b) 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

- Key Differences : Replaces the sulfonyl bridge with a sulfanyl-linked oxadiazole ring.

- Implications : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing stability. The oxadiazole ring may enhance aromatic stacking but introduces conformational rigidity .

Substituted Phenyl and Heterocyclic Analogues

(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Key Differences : Contains dichlorophenyl and pyrazolone groups instead of indole and sulfonyl.

- Implications : The dichloro substitution increases electrophilicity, favoring covalent interactions but reducing selectivity. The pyrazolone ring offers hydrogen-bonding sites absent in the target compound .

(b) N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide ()

- Key Differences : Features a hydroxyindole and simpler acetamide without sulfonyl or diethyl groups.

- Implications : The hydroxy group enhances solubility but may reduce blood-brain barrier penetration. The lack of sulfonyl and diethyl groups decreases lipophilicity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indole core via Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .

- Step 2 : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of pyridine or other bases .

- Step 3 : Coupling with 3,4-dimethoxyphenylamine via amidation or nucleophilic substitution.

- Optimization : Reaction conditions (temperature, pH, solvent) must be tightly controlled. Dichloromethane or DMF are common solvents, and yields are improved using catalysts like DMAP .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and confirm sulfonyl/amide linkages .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹ for sulfonyl groups) .

Q. What preliminary biological assays are recommended for this compound?

- Screening :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Analog Synthesis : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and test activity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

- Data Correlation : Compare IC50 values of analogs with structural changes to identify key functional groups .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in cytotoxicity data may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Solvent Effects : Ensure consistent use of DMSO concentrations (<0.1% v/v) to avoid false positives .

- Target Selectivity : Perform selectivity profiling against off-target enzymes using panel assays .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodology :

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .

- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots; use CYP450 inhibitors (e.g., ketoconazole) to stabilize .

- Stability Testing : Monitor degradation in simulated gastric fluid (pH 2) and plasma .

Experimental Design Considerations

Q. How to design a robust dose-response study for this compound?

- Protocol :

- Dose Range : Use 10-fold serial dilutions (e.g., 0.1–100 μM) to capture full activity curves .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls .

- Replicates : Perform triplicate measurements to account for plate-to-plate variability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Tools :

- Molecular Docking : AutoDock Vina or Glide to model binding to kinase domains .

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability .

- ADMET Prediction : SwissADME or pkCSM to estimate absorption/toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.